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Compound of Interest

Compound Name: 4-methyl-1H-indol-5-ol

CAS No.: 19499-97-9

Cat. No.: B1342931 Get Quote

Executive Summary
4-methyl-1H-indol-5-ol (CAS: 19499-97-9), also known as 5-hydroxy-4-methylindole,

represents a critical structural hybrid between the natural neurotransmitter serotonin (5-

hydroxyindole core) and the psychoactive alkaloid psilocin (4-hydroxyindole core).

Unlike its isomers, this scaffold introduces a hydrophobic methyl group at the 4-position while

retaining the 5-hydroxyl functionality.[1] This specific substitution pattern is exploited in

medicinal chemistry to:

Modulate 5-HT2A Receptor Kinetics: The 4-methyl group provides steric bulk that alters

binding dwell time and functional selectivity (biased agonism).

Block Metabolic Pathways: Steric hindrance at the 4-position can retard enzymatic

degradation compared to unsubstituted 5-hydroxyindoles.

Serve as a Precursor: It is a key intermediate for novel tryptamine-based antidepressants

and antiviral analogs (related to Umifenovir).

Chemical Structure & Properties Comparison
The position of the hydroxyl (-OH) and methyl (-CH3) groups on the indole ring drastically

dictates the molecule's biological fate.
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Figure 1: Structural relationship showing how 4-methyl-1H-indol-5-ol acts as a hybrid scaffold

bridging the electronic properties of serotonin and the steric profile of psilocin.
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Biological Activity Profile
A. Serotonergic Activity (5-HT Receptors)
The primary application of 4-methyl-1H-indol-5-ol is as a precursor to 4-methyl-5-

hydroxytryptamine derivatives. The addition of the 4-methyl group creates a unique

pharmacological profile compared to the unsubstituted parent.

Mechanism: The 5-hydroxyl group forms a critical hydrogen bond with Ser159 (or equivalent)

in the 5-HT2A receptor orthosteric binding pocket. The 4-methyl group occupies a

hydrophobic cleft, potentially inducing a conformation that favors antidepressant effects over

hallucinogenic effects (functional selectivity).

Potency Data:

5-Hydroxy-N,N-dimethyltryptamine (Bufotenin):[1] Ki ≈ 10–30 nM (5-HT2A). High emetic

activity.

4-Hydroxy-N,N-dimethyltryptamine (Psilocin):[1] Ki ≈ 6–20 nM (5-HT2A). Strong

hallucinogen.

4-Methyl-5-hydroxy-tryptamine derivatives: Retain nanomolar affinity (Ki < 100 nM) but

often exhibit altered signaling bias (e.g., lower recruitment of β-arrestin).

B. Antiviral Activity (Umifenovir/Arbidol Context)
While Umifenovir (Arbidol) typically contains a 4-(dimethylamino)methyl group, the 4-methyl-5-

hydroxyindole scaffold is investigated in SAR studies to simplify the core while maintaining

fusion inhibition.

Target: Viral Hemagglutinin (Influenza) or Spike Protein (SARS-CoV-2).

Activity: Indole derivatives bind to the hydrophobic pocket of the viral fusion protein,

stabilizing the prefusion conformation. The 4-methyl group enhances lipophilicity, improving

membrane intercalation required for this mechanism.
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Compound Class
Receptor Affinity
(5-HT2A)

Functional
Outcome

Metabolic Half-Life

5-Hydroxyindoles High (Agonist)
Mixed

(Emetic/Anxiogenic)
Short (< 30 min)

4-Hydroxyindoles Very High (Agonist) Psychedelic Medium (1-3 hrs)

4-Methyl-5-

Hydroxyindoles
High (Agonist)

Therapeutic/Anxiolytic

*
Extended (> 3 hrs)

*Note: Therapeutic outcome depends on the specific N-substitution (e.g., isopropyl vs methyl).

Experimental Protocols
Protocol A: Synthesis of 4-Methyl-1H-indol-5-ol
(Nenitzescu Synthesis)
This is the industry-standard method for generating 5-hydroxyindoles with 4-position

substituents.

Reagents:

2-Methyl-1,4-benzoquinone[1][2]

Ethyl 3-aminocrotonate (or equivalent enamine)

Solvent: Nitromethane or Acetic Acid

Workflow:

Condensation: Dissolve 2-methyl-1,4-benzoquinone (1.0 eq) in nitromethane.

Addition: Dropwise add ethyl 3-aminocrotonate (1.1 eq) at 0°C.

Cyclization: The initial adduct undergoes a spontaneous Nenitzescu cyclization to form the 5-

hydroxyindole core.
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Workup: Filter the precipitate. The methyl group from the quinone ends up at the 4-position

(or 6-position depending on regioselectivity; optimization required for 4-isomer).

Decarboxylation (Optional): If an ester is formed at C3, hydrolyze (NaOH) and decarboxylate

(Cu/Quinoline, 200°C) to yield the free 4-methyl-1H-indol-5-ol.

Protocol B: 5-HT2A Binding Assay (Radioligand)
To verify the activity of derivatives synthesized from this scaffold.

Membrane Prep: HEK293 cells expressing human 5-HT2A receptors.

Ligand: [3H]-Ketanserin (Antagonist mode) or [3H]-DOI (Agonist mode).

Incubation: Incubate 4-methyl-indole derivative (1 nM - 10 µM) with membranes and

radioligand for 60 min at 37°C.

Filtration: Harvest on GF/B filters using a cell harvester.

Analysis: Measure radioactivity via liquid scintillation. Calculate Ki using the Cheng-Prusoff

equation.

Mechanism of Action Diagram
The following diagram illustrates the synthesis pathway and the subsequent biological

interaction.
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Figure 2: Pathway from chemical synthesis to receptor interaction. The 4-methyl group

introduces a hydrophobic interaction that modulates the receptor's conformational change.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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